

3-Bromo-4-nitrobenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-4-nitrobenzaldehyde

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In-Depth Technical Guide: 3-Bromo-4nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **3-Bromo-4-nitrobenzaldehyde**, a key chemical intermediate in organic synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

3-Bromo-4-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and an aldehyde group. Its chemical structure and properties make it a versatile building block for more complex molecules.

The fundamental properties of **3-Bromo-4-nitrobenzaldehyde** are summarized in the table below.



Property	Value
IUPAC Name	3-bromo-4-nitrobenzaldehyde[1]
CAS Number	101682-68-2[1]
Molecular Formula	C7H4BrNO3[1]
Molecular Weight	230.02 g/mol [1]
Appearance	Colorless to light yellow crystalline solid
Melting Point	97-99 °C
Boiling Point	311.6 ± 27.0 °C (Predicted)
Solubility	Soluble in organic solvents such as ethanol and ether.

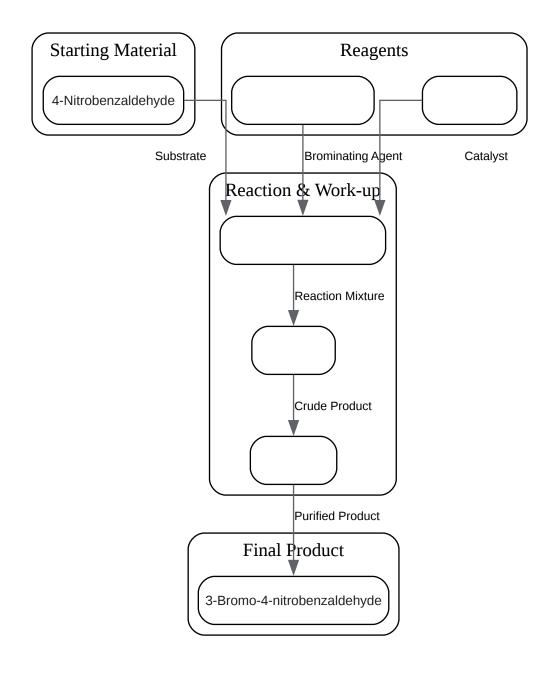
Synthesis of 3-Bromo-4-nitrobenzaldehyde

The synthesis of **3-Bromo-4-nitrobenzaldehyde** is typically achieved through the electrophilic bromination of 4-nitrobenzaldehyde. The electron-withdrawing nitro group at position 4 directs the incoming electrophile (bromine) to the meta-position (position 3).

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.





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Caption: Synthesis workflow for **3-Bromo-4-nitrobenzaldehyde**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **3-Bromo-4-nitrobenzaldehyde**, adapted from a similar procedure for the bromination of a nitrobenzaldehyde isomer.[2]



Materials:

- 4-Nitrobenzaldehyde
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice water
- · Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature with stirring.
- To this solution, add N-Bromosuccinimide portion-wise. An exothermic reaction may be observed.
- Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.
- Collect the solid precipitate by vacuum filtration and wash with cold water.
- Dry the crude product.

Purification:



- The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate and petroleum ether.
- Dissolve the crude solid in a minimum amount of hot ethyl acetate.
- Gradually add petroleum ether until the solution becomes turbid.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

While specific experimental spectra for **3-Bromo-4-nitrobenzaldehyde** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds.



Technique	Expected Characteristics
¹ H NMR	Aldehydic Proton (CHO): A singlet peak expected around δ 9.9-10.1 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the aldehyde and nitro groups will be the most deshielded. The protons ortho and meta to the bromine will show characteristic splitting patterns (doublets and doublet of doublets).
¹³ C NMR	Carbonyl Carbon (C=O): A peak expected around δ 189-192 ppm. Aromatic Carbons: Six distinct peaks in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group and the carbon bearing the aldehyde group will be significantly deshielded. The carbon attached to the bromine will show a chemical shift influenced by the halogen.
IR Spectroscopy	C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm ⁻¹ . N-O Stretch (Nitro): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm ⁻¹ and 1340-1380 cm ⁻¹ . C-H Stretch (Aromatic): Peaks above 3000 cm ⁻¹ . C-Br Stretch: A peak in the fingerprint region, typically below 800 cm ⁻¹ .

Application in Drug Development: A Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

3-Bromo-4-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of pharmacologically active molecules. A notable application is in the development of inhibitors for soluble epoxide hydrolase (sEH), such as GSK2256294.







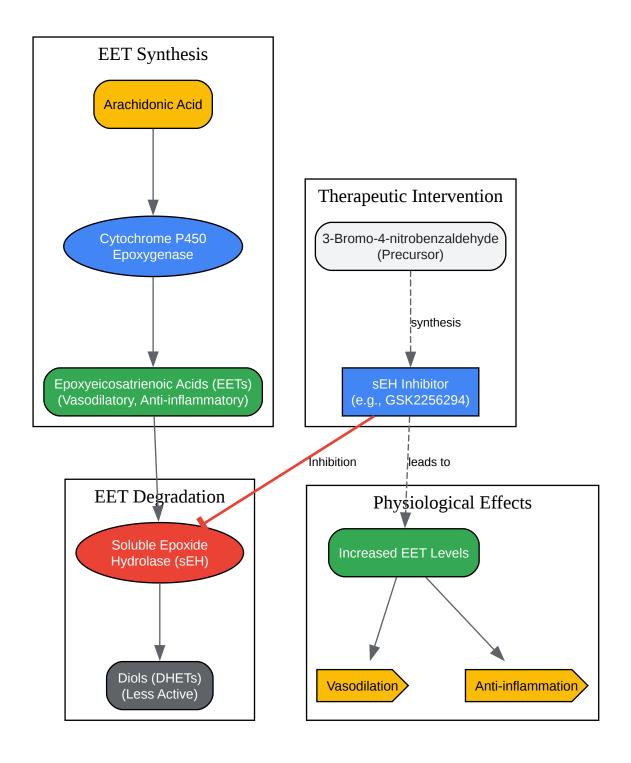
Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with generally beneficial effects, including vasodilation and anti-inflammatory properties. By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the protective effects of EETs.

Inhibiting sEH preserves the levels of EETs, which can then exert their therapeutic effects. This makes sEH a promising target for drugs aimed at treating conditions like hypertension, inflammation, and cardiovascular diseases.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the sEH signaling pathway and the therapeutic intervention point for sEH inhibitors.





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Caption: The sEH signaling pathway and the role of sEH inhibitors.



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